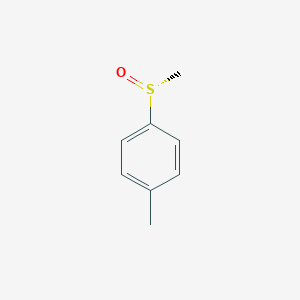

(R)-(+)-Methyl p-tolyl sulfoxide

描述

Structure

3D Structure

属性

IUPAC Name |

1-methyl-4-[(R)-methylsulfinyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10OS/c1-7-3-5-8(6-4-7)10(2)9/h3-6H,1-2H3/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEVALTJSQBFLEU-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)[S@](=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00448185 | |

| Record name | (R)-(+)-Methyl p-tolyl sulfoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00448185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1519-39-7 | |

| Record name | (+)-Methyl p-tolyl sulfoxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1519-39-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R)-(+)-Methyl p-tolyl sulfoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00448185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzene, 1-methyl-4-[(R)-methylsulfinyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Enantioselective Synthesis Methodologies for R + Methyl P Tolyl Sulfoxide

Classic Nucleophilic Displacement Reactions on Chiral Sulfinate Esters

The reaction of organometallic reagents with chiral sulfinate esters represents a cornerstone in the synthesis of optically active sulfoxides. This approach, pioneered by Andersen, offers a reliable and stereospecific route to the desired enantiomer.

The Andersen Synthesis: Mechanism and Stereochemical Fidelity

The Andersen synthesis is a widely employed method for preparing enantiomerically pure sulfoxides. medcraveonline.comresearchgate.net The key step involves the nucleophilic substitution of a diastereomerically pure sulfinate ester with an organometallic reagent, such as a Grignard reagent. medcraveonline.com This reaction proceeds with complete inversion of configuration at the sulfur atom, ensuring high stereochemical fidelity. medcraveonline.comacs.org The mechanism involves the attack of the Grignard reagent on the electrophilic sulfur center of the sulfinate ester, leading to the displacement of the alkoxy group.

The success of the Andersen synthesis hinges on the ability to prepare and separate diastereomerically pure sulfinate esters. nih.gov This is often achieved by reacting a sulfinyl chloride with a chiral alcohol, followed by crystallization to isolate a single diastereomer. wiley-vch.de

Optimization and Refinements of Grignard Reagent Additions to Sulfinate Esters

While the classical Andersen synthesis is robust, various optimizations have been developed to improve its efficiency and scope. The choice of the Grignard reagent is critical, and its reactivity can be modulated by the solvent and reaction temperature. rug.nl The use of "Turbo Grignard" reagents has been shown to be effective for the synthesis of functionalized sulfoxides. nih.gov Furthermore, the development of one-pot, three-component syntheses, where a sulfoxide (B87167) reagent reacts with a Grignard reagent to form a sulfenate anion that is then trapped by an electrophile, provides a more modular and efficient approach. nih.gov

The table below summarizes the impact of different Grignard reagents on the dearomatization of pyridinium (B92312) salts, a reaction that showcases the versatility of these reagents.

| Entry | Grignard Reagent | Yield (%) | Enantiomeric Excess (%) |

| 1 | Linear Grignard Reagents | up to 91 | up to 94 |

| 2 | β-branched Grignard Reagents | up to 92 | up to 91 |

| 3 | γ-branched Grignard Reagents | up to 92 | up to 91 |

This data illustrates the high yields and enantioselectivities achievable with various Grignard reagents in copper-catalyzed reactions. rug.nl

Precursors and Chiral Auxiliaries for Sulfinate Ester Preparation

The preparation of enantiomerically pure sulfinate esters is a critical prerequisite for the Andersen synthesis. A variety of chiral alcohols have been successfully employed as chiral auxiliaries. nih.govacs.org (-)-Menthol is a classic and frequently used chiral auxiliary, leading to the formation of crystalline menthyl p-toluenesulfinate diastereomers that can be separated by crystallization. nih.govwiley-vch.deacs.org

Other notable chiral auxiliaries include diacetone-D-glucose (DAG), cholesterol, and ephedrine. nih.govacs.org The choice of the chiral auxiliary can significantly influence the diastereoselectivity of the esterification reaction and the ease of separation of the resulting diastereomers. acs.org The starting material for these preparations is typically p-toluenesulfinyl chloride, which can be prepared from p-toluenesulfonyl chloride. wiley-vch.de

Asymmetric Oxidation of Methyl p-tolyl sulfide (B99878)

An alternative and powerful strategy for the synthesis of (R)-(+)-methyl p-tolyl sulfoxide is the direct asymmetric oxidation of the corresponding prochiral sulfide, methyl p-tolyl sulfide. This approach avoids the need for pre-synthesized chiral sulfinate esters.

Metal-Catalyzed Asymmetric Sulfoxidation

A variety of metal-based catalytic systems have been developed to effect the enantioselective oxidation of sulfides. These systems typically employ a chiral ligand to create a chiral environment around the metal center, which then directs the stereochemical outcome of the oxidation.

Titanium-based catalysts have proven to be particularly effective for the asymmetric oxidation of sulfides. researchgate.netlibretexts.org The most well-known system is a modification of the Sharpless asymmetric epoxidation catalyst, which utilizes a complex of titanium(IV) isopropoxide, a chiral diethyl tartrate (DET), and a hydroperoxide oxidant. researchgate.netlibretexts.org

The Kagan-Modena modification of the Sharpless reagent, which involves the addition of water, significantly improves the enantioselectivity for the oxidation of sulfides. libretexts.org Further refinement by replacing tert-butyl hydroperoxide (TBHP) with cumyl hydroperoxide (CHP) has led to even higher enantiomeric excesses. libretexts.org The careful control of reaction parameters such as temperature and the order of reagent addition is crucial for achieving high enantioselectivity. researchgate.net

The table below presents the results of the asymmetric oxidation of methyl p-tolyl sulfide using a chiral titanium complex under various conditions.

| Entry | Temperature (°C) | Time (h) | Enantiomeric Excess (%) |

| 1 | 20 | 2 | 85 |

| 2 | 20 | 4 | 88 |

| 3 | 0 | 4 | 91 |

| 4 | -20 | 24 | 95 |

This data demonstrates the influence of reaction temperature and time on the enantioselectivity of the titanium-catalyzed oxidation of methyl p-tolyl sulfide. researchgate.net

Other titanium-based systems, such as those employing chiral salen and salan ligands, have also been successfully applied to the asymmetric oxidation of sulfides, including those with heterocyclic moieties relevant to pharmaceuticals like omeprazole. rsc.org These catalysts can be effective with various oxidants, including urea (B33335) hydrogen peroxide (UHP) and aqueous hydrogen peroxide. libretexts.org

Non-Metal Catalyzed Asymmetric Sulfoxidation

Organocatalysis offers an alternative to metal-based systems for asymmetric sulfoxidation, avoiding potential issues of metal contamination in the final product. Chiral organic molecules can act as catalysts to promote the enantioselective oxidation of sulfides. While specific examples for the synthesis of this compound using this approach are not detailed in the provided search results, the general principles of organocatalytic sulfoxidation are well-established. These methods often rely on the activation of an oxidant by a chiral organic molecule, such as a chiral ketone or a chiral acid, to create a chiral oxidizing species that then reacts enantioselectively with the sulfide.

The choice of oxidizing agent is critical in both metal-catalyzed and non-metal-catalyzed asymmetric sulfoxidations. Hydrogen peroxide (H₂O₂) is a commonly used oxidant due to its low cost and environmental benignity, as its only byproduct is water. electronicsandbooks.comrsc.orgnih.govacs.orgucc.ie It is frequently employed in conjunction with metal catalysts like vanadium, iron, and copper. electronicsandbooks.comrsc.orgnih.govacs.orgucc.ie

Organic hydroperoxides, such as tert-butyl hydroperoxide (TBHP) and cumene (B47948) hydroperoxide, are also widely used. orgsyn.orglookchem.comnih.gov In some titanium-catalyzed systems, cumene hydroperoxide has been shown to lead to higher enantioselectivity compared to TBHP. medcraveonline.com The structure of the hydroperoxide itself can significantly impact the reaction's efficiency and stereoselectivity. lookchem.com For instance, functionalized furylhydroperoxides have been shown to be effective oxidants in the presence of a Ti(O-i-Pr)₄/L-DET system. lookchem.com

Peracids are another class of oxidizing agents used for sulfoxide formation. However, in catalytic asymmetric systems, the terminal oxidant is typically a peroxide or hydroperoxide, which is added slowly to the reaction mixture. acsgcipr.org This controlled addition helps to minimize any non-catalyzed oxidation that would lower the enantiomeric purity of the product. acsgcipr.org

The following table highlights different oxidizing agents used in the synthesis of chiral sulfoxides.

| Oxidizing Agent | Catalyst Type | Notes | Reference(s) |

| Hydrogen Peroxide (H₂O₂) | Metal (V, Fe, Cu) | Environmentally benign, byproduct is water. | electronicsandbooks.comrsc.orgnih.govacs.orgucc.ie |

| tert-Butyl Hydroperoxide (TBHP) | Metal (Ti), P450 enzymes | Common organic hydroperoxide. | orgsyn.orglookchem.comnih.gov |

| Cumene Hydroperoxide | Metal (Ti) | Can lead to higher ee than TBHP in some systems. | medcraveonline.com |

| Furylhydroperoxides | Metal (Ti) | Structure of hydroperoxide impacts efficiency and ee. | lookchem.com |

Biocatalytic Asymmetric Oxidation of Methyl p-tolyl sulfide

Biocatalysis has emerged as a powerful and environmentally friendly approach for the synthesis of chiral sulfoxides. acsgcipr.org Enzymes can exhibit high enantioselectivity and operate under mild reaction conditions.

Flavin-containing monooxygenases (FMOs) are a class of enzymes that can catalyze the selective oxygenation of heteroatoms like sulfur. nih.gov FMOs from various microorganisms have been explored for their ability to convert prochiral aromatic sulfides into chiral sulfoxides with moderate to high enantioselectivity. nih.gov For example, an FMO from Methylophaga sp. (mFMO) and its mutants, as well as a thermostable FMO from Nitrincola lacisaponensis (NiFMO), have been shown to be active in the oxidation of thioanisole (B89551) derivatives. nih.gov The oxidation of p-methylthioanisole (methyl p-tolyl sulfide) using mFMO yielded the corresponding (S)-sulfoxide with an enantiomeric excess exceeding 80%. nih.gov Small changes in the enzyme's substrate-binding pocket through mutagenesis can influence the enantioselectivity, making these enzymes tunable biocatalysts. nih.gov

Cytochrome P450 enzymes (P450s or CYPs) are another family of hemoproteins that catalyze a wide range of oxidative reactions, including the regio- and stereoselective oxidation of sulfur. nih.govnih.gov P450 peroxygenases, which use hydrogen peroxide or its surrogates as the oxidant, are particularly promising. researchgate.net For instance, P450 119 peroxygenase was found to catalyze the sulfoxidation of thioanisole. nih.govresearchgate.net Mutants of P450 119 have been engineered to improve the yield and enantioselectivity of the sulfoxidation of various sulfides. researchgate.net In some cases, the addition of an effector molecule like octanoic acid can influence the stereochemical outcome of the reaction. researchgate.net

Bakers' yeast (Saccharomyces cerevisiae) has also been employed for the asymmetric oxidation of methyl p-tolyl sulfide, producing the (R)-sulfoxide in good yield and with high enantiomeric excess. capes.gov.br

The table below provides an overview of biocatalytic systems for the oxidation of methyl p-tolyl sulfide.

| Biocatalyst | Substrate | Product Configuration | Enantiomeric Excess (ee) | Reference |

| Methylophaga sp. FMO (mFMO) | Methyl p-tolyl sulfide | (S) | >80% | nih.gov |

| Nitrincola lacisaponensis FMO (NiFMO) | Methyl p-tolyl sulfide | (S) | ~80% | nih.gov |

| P450 119 Peroxygenase mutants | Thioanisole | (R) | up to 30% | researchgate.net |

| Bakers' yeast | Methyl p-tolyl sulfide | (R) | High | capes.gov.br |

Whole-Cell Biotransformations for Stereoselective Synthesis

Whole-cell biotransformations offer a green and efficient approach for producing enantiopure sulfoxides. This method utilizes the inherent stereoselectivity of enzymes within living microorganisms to catalyze the desired transformation.

One notable example involves the use of Pseudomonas monteilii CCTCC M2013683. Researchers have cloned and overexpressed the methionine sulfoxide reductase A (MsrA) gene from this bacterium in E. coli BL21(DE3). ucl.ac.uk This recombinant whole-cell system was effective in the asymmetric reduction of racemic sulfoxides. In a specific application, it was used to resolve a racemic mixture, leaving the unreacted (R)-sulfoxide with high enantiomeric excess. After a 16-hour reaction, this biocatalytic system yielded (R)-methyl p-tolyl sulfoxide with an enantiomeric excess (ee) of over 99% and a 46% yield. ucl.ac.uk

Another effective whole-cell system utilizes Streptomyces glaucescens GLA.0. This microorganism can directly transform the prochiral sulfide, thioanisole, into the corresponding (R)-sulfoxide. This asymmetric oxidation process is highly efficient, achieving a 90% yield and an enantiomeric excess exceeding 99% for the (R)-enantiomer. researchgate.net

Table 1: Whole-Cell Biotransformation for this compound Synthesis

| Microorganism/Enzyme System | Substrate | Product | Enantiomeric Excess (ee) | Yield | Reference |

|---|---|---|---|---|---|

| E. coli overexpressing P. monteilii MsrA | Racemic methyl p-tolyl sulfoxide | This compound | >99% | 46% | ucl.ac.uk |

| Streptomyces glaucescens GLA.0 | Thioanisole | This compound | >99% | 90% | researchgate.net |

Kinetic Resolution of Racemic Sulfoxides via Enzymatic Reduction

Kinetic resolution is a widely used strategy to separate enantiomers from a racemic mixture. This technique relies on the differential reaction rates of enantiomers with a chiral catalyst or reagent, often an enzyme. In the context of sulfoxide synthesis, enzymatic reduction is a powerful tool for achieving high enantiopurity.

Methionine sulfoxide reductases (Msrs) are a key class of enzymes employed for this purpose. Specifically, Methionine sulfoxide reductase A (MsrA) is known to preferentially reduce the (S)-enantiomer of sulfoxides. ucl.ac.uknih.gov This selectivity allows for the isolation of the unreacted (R)-enantiomer in high enantiomeric purity. For instance, the kinetic resolution of racemic methyl p-tolyl sulfoxide using a whole-cell system of E. coli overexpressing MsrA from Pseudomonas monteilii resulted in (R)-methyl p-tolyl sulfoxide with an enantiomeric excess greater than 99% at 51% conversion. ucl.ac.uk

Recently, a new enzyme, DMSO reductase (DmsABC) from E. coli, has been identified as being highly upregulated in the stationary phase. nih.gov This enzyme provides an enantiocomplementary approach to MsrA, although its specific application for the resolution of methyl p-tolyl sulfoxide to yield the (R)-enantiomer is still an area of emerging research. Additionally, a homologue of Methionine sulfoxide reductase B (MsrB), named liMsrB, has been identified and shown to be effective in the kinetic resolution of various aromatic sulfoxides to produce the (S)-enantiomers with high enantioselectivity (92–99% ee). rsc.org While this produces the opposite enantiomer, it highlights the potential of MsrB enzymes in kinetic resolution.

Table 2: Enzymatic Kinetic Resolution of Racemic Methyl p-tolyl sulfoxide

| Enzyme System | Method | Selectivity | Enantiomeric Excess (ee) of (R)-isomer | Conversion | Reference |

|---|---|---|---|---|---|

| P. monteilii MsrA in E. coli | Reduction of (S)-enantiomer | (S)-selective | >99% | 51% | ucl.ac.uk |

| DMSO reductase (DmsABC) from E. coli | Reduction | Enantiocomplementary to MsrA | N/A | N/A | nih.gov |

Alternative Synthetic Strategies for Chiral Sulfoxides

Beyond biocatalysis, several chemical methods have been developed for the asymmetric synthesis of chiral sulfoxides. These strategies often involve the formation of a carbon-sulfur bond under chiral control.

Arylation of Sulfenate Anions

The palladium-catalyzed arylation of sulfenate anions has emerged as a significant method for synthesizing enantioenriched aryl sulfoxides. nih.govacs.org In this approach, a sulfenate anion, generated in situ, reacts with an arylating agent in the presence of a palladium catalyst and a chiral ligand.

One successful system developed by Zhang and co-workers utilized a novel xanthene-based phosphine (B1218219) ligand. This method allowed for the preparation of various aryl-aryl, alkyl-aryl, and benzyl-aryl sulfoxides with excellent yields and enantioselectivities. acs.org Another approach by Poli, Madec, and colleagues employed a Josiphos-type ligand for the palladium-catalyzed arylation of sulfenate anions, also achieving good results. nih.gov

A transition-metal-free protocol has also been reported, where sulfenate anions react with diaryliodonium salts. While this method provides good yields for racemic sulfoxides, its application in enantioselective synthesis has not yet been demonstrated. nih.gov

Table 3: Palladium-Catalyzed Arylation of Sulfenate Anions for Chiral Sulfoxide Synthesis

| Chiral Ligand | Base | Palladium Source | Solvent | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Xanthene-based phosphine | Cs₂CO₃ | Pd₂(dba)₃·CHCl₃ | Mesitylene | Up to 95% | acs.org |

| Josiphos-type ligand | N/A | N/A | N/A | Good | nih.gov |

Reactions Involving β-Sulfinyl Esters

β-Sulfinyl esters are versatile precursors for the generation of sulfenate anions through a base-promoted retro-Michael reaction. mdpi.comencyclopedia.pub These in situ generated sulfenate anions can then participate in various reactions to form chiral sulfoxides.

Poli, Madec, and their research groups have connected the generation of sulfenate anions from β-sulfinyl esters with palladium-catalyzed allylic alkylation and arylation. By using a chiral ligand, specifically a Josiphos-type derivative, they were able to prepare enantioenriched aryl-aryl and aryl-benzyl sulfoxides. nih.gov

In a different approach, Perrio and co-workers explored the reaction of sulfenate anions, generated from β-sulfinyl esters, with benzyl (B1604629) or alkyl halides. To induce chirality, they added enantiopure sparteine (B1682161) to the reaction system. However, this method resulted in only weak asymmetric induction, with enantiomeric excesses up to 29%. acs.org

Unconventional Routes to Access Enantiopure this compound

The search for novel and efficient synthetic routes has led to the exploration of unconventional strategies. One such method involves the use of unusually stable arenediazonium tosylates. organic-chemistry.org These can be prepared from a wide range of arylamines using a polymer-supported diazotization agent. While not directly demonstrated for the synthesis of this compound, these stable intermediates offer potential as versatile substrates for subsequent transformations, including the introduction of the sulfinyl group.

Another area of investigation involves the interaction of chiral sulfoxides with metal surfaces. Studies on the adsorption and dissociation of this compound on a gold (Au(111)) surface have provided insights into the molecule's behavior and bond lability. nih.govnih.gov While primarily a surface science study, understanding these interactions could potentially inform the design of novel surface-catalyzed synthetic methods.

Stereochemical Control and Mechanistic Insights in Reactions Involving R + Methyl P Tolyl Sulfoxide

Role of the Sulfinyl Group as a Stereodirecting Element

The sulfinyl group in (R)-(+)-methyl p-tolyl sulfoxide (B87167) is a potent stereodirecting element in asymmetric synthesis. The pyramidal geometry of the sulfoxide group, with the sulfur atom as a stereocenter, allows for the effective transfer of chirality to newly formed stereocenters in a variety of chemical transformations. This stereocontrol is attributed to a combination of steric and electronic factors, including the ability of the sulfinyl oxygen to coordinate with metal cations, thereby organizing the transition state in a predictable manner. In reactions involving the corresponding α-sulfinyl carbanion, the sulfinyl group directs the approach of electrophiles, leading to high diastereoselectivity. The precise nature of this control, whether through chelation or dipole-dipole interactions, often depends on the specific reaction conditions, substrates, and reagents employed.

Diastereoselective Reactions of Lithium (R)-(+)-Methyl p-tolyl sulfoxide Anion

The lithium anion of this compound, generated by deprotonation with a strong base such as lithium diisopropylamide (LDA), is a key nucleophile in asymmetric synthesis. Its reactions with various electrophiles proceed with high levels of diastereoselectivity, which can be manipulated by controlling the reaction conditions and the electronic properties of the substrate.

The addition of the lithium anion of this compound to imines is a reversible process, and the stereochemical outcome is highly dependent on the reaction conditions. nih.gov Under kinetic control, typically at low temperatures (e.g., -70 °C), the reaction favors the formation of one diastereomer, while at higher temperatures (e.g., 0 °C), equilibration can occur, leading to the thermodynamically more stable product. nih.gov

The electronic properties of the imine substrate also play a crucial role in determining the diastereoselectivity of the addition under kinetic control. nih.govdoaj.org Additions to imines bearing electron-rich N-arylidene groups tend to exhibit very high stereocontrol, favoring the formation of the (2S,RS)-diastereomers. nih.govdoaj.org Conversely, the presence of electron-deficient groups on the arylidene moiety leads to a decrease in stereoselectivity and can even favor the formation of the opposite (2R,RS)-diastereomer. nih.govdoaj.org This is attributed to the interplay of steric and electronic interactions in the transition state. For instance, with electron-rich aromatic groups on the imine, a proposed transition state (TS-A) is favored, which minimizes unfavorable steric interactions. However, for electron-poor aromatic groups, an alternative transition state (TS-B) can be stabilized by an attractive π-p interaction with the sulfinyl oxygen, leading to the formation of the other diastereomer.

The following table summarizes the results of the addition of lithium this compound to a series of N-(p-methoxyphenyl)arylimines under kinetic control, illustrating the effect of the aromatic substituent on the imine. nih.gov

Table 1. Diastereoselective Addition of Lithium this compound to N-(p-methoxyphenyl)arylimines

| Entry | Ar Group of Imine | Time (min) | Yield (%) | (2S,RS)-diastereomer (%) | (2R,RS)-diastereomer (%) |

|---|---|---|---|---|---|

| 1 | p-methoxyphenyl | 80 | 85 | >98 | <2 |

| 2 | 3,4-(methylenedioxy)phenyl | 60 | 34 | 95 | 5 |

| 3 | p-trifluoromethylphenyl | 30 | 85 | 89 | 11 |

| 4 | 2-naphthyl | 40 | 78 | 87 | 13 |

| 5 | p-nitrophenyl | 30 | 90 | 80 | 20 |

| 6 | 2,6-difluorophenyl | 30 | 88 | 76 | 24 |

The addition of the lithium anion of this compound to nitrones provides an efficient route for the synthesis of optically active α-substituted N-hydroxylamines. smolecule.comresearchgate.net These products are valuable intermediates in the synthesis of various biologically active compounds, including alkaloids. The reaction proceeds with high diastereoselectivity, and the resulting β-sulfinyl N-hydroxylamines can be further transformed into other chiral molecules. For example, this methodology has been successfully applied to the synthesis of optically active N-hydroxy tetrahydroisoquinoline derivatives, which are important precursors for isoquinoline alkaloids like (R)-(+)-salsolidine. researchgate.net The stereochemical outcome of the addition is controlled by the chiral sulfinyl group, which directs the nucleophilic attack of the carbanion onto the nitrone carbon.

The lithium anion of this compound also undergoes diastereoselective additions to carbonyl compounds, such as aldehydes and ketones, to produce β-hydroxy sulfoxides. youtube.comkhanacademy.org These reactions are analogous to aldol-type additions and provide access to chiral, non-racemic 1,2-diols after desulfurization. The stereoselectivity is governed by the formation of a six-membered chair-like transition state involving the lithium cation, which is chelated by the sulfinyl oxygen and the carbonyl oxygen. This organization minimizes steric interactions and dictates the facial selectivity of the nucleophilic attack on the carbonyl carbon.

Furthermore, the reaction of the lithium anion of this compound with esters or nitriles leads to the formation of chiral β-ketosulfoxides. smolecule.com These compounds are versatile synthetic intermediates that can be used in a variety of subsequent transformations, such as reductions to chiral β-hydroxy sulfoxides or as precursors for the synthesis of chiral ketones.

Intramolecular Rearrangements and Cyclization Reactions

This compound and its derivatives can participate in intramolecular rearrangements and cyclization reactions where the sulfinyl group plays a crucial role in controlling the stereochemistry. One notable example is the asymmetric Smiles rearrangement of chiral sulfoxides. nih.gov In a visible-light-mediated process, chiral sulfoxides with a remote double bond can undergo a radical addition, followed by a stereocontrolled 1,5-aryl migration via a six-membered spirocyclic intermediate. nih.gov This cascade reaction leads to the formation of enantioenriched sulfur-containing molecules. nih.gov

The sulfinyl group can also direct intramolecular cyclization reactions. For instance, a homochiral p-tolylsulfinyl group attached to an alkene can induce complete diastereodifferentiation in an intramolecular [5C + 2C] cycloaddition with 3-oxidopyrylium ylide precursors. acs.orgnih.gov The resulting cycloadducts can be desulfinylated to yield enantiomerically pure oxa-bridged bicyclic systems. acs.orgnih.gov Theoretical calculations have confirmed that the high diastereoselectivity arises from the conformational preferences of the alkenylsulfoxide unit within the transition state of the cyclization. acs.orgnih.gov Another example involves an intramolecular Pummerer cyclization, which has been utilized in the synthesis of alkaloids. publish.csiro.au

Transition State Models and Stereochemical Outcomes

The stereochemical outcomes of the diastereoselective additions of the lithium anion of this compound can be rationalized by considering the transition state geometries. For the addition to imines, a six-membered "flat chair" transition state has been proposed, which has been supported by quantum mechanical calculations. researchgate.net In this model, the lithium cation is coordinated to the sulfinyl oxygen and the imine nitrogen, creating a rigid cyclic structure. The substituents on the imine and the sulfoxide orient themselves to minimize steric strain, thus dictating the stereochemical course of the reaction.

As mentioned earlier, in the case of N-arylidene-p-anisidines, two competing transition states, TS-A and TS-B, have been suggested to explain the influence of the electronic properties of the imine's aryl group. For electron-rich aryl groups, TS-A is favored, leading to the (2S,RS)-diastereomer, as it avoids a repulsive steric interaction between the aryl group and the sulfinyl oxygen. In contrast, for electron-poor aryl groups, an attractive interaction between the electron-deficient π-system of the aryl group and the lone pair of the sulfinyl oxygen can stabilize TS-B, resulting in the formation of the (2R,RS)-diastereomer. The delicate balance between these steric and electronic interactions in the transition state is a key factor in controlling the stereochemical outcome of these reactions.

Stereomutation (Pyramidal Inversion) of the Stereogenic Sulfur Atom

The sulfur atom in this compound is a stereogenic center due to its pyramidal geometry and the presence of three different substituents (a methyl group, a p-tolyl group, and an oxygen atom) and a lone pair of electrons. nih.govacs.org The configurational stability of this stereocenter is a key characteristic, but it can undergo stereomutation, or inversion of configuration, through a process known as pyramidal inversion. This inversion can be induced thermally or photochemically.

Thermal Stability and Barrier to Inversion

This compound exhibits significant thermal stability. The process of thermal racemization, where one enantiomer converts into a mixture of both, occurs through pyramidal inversion of the sulfur atom. This process requires a substantial amount of energy, corresponding to a high-energy barrier. researchgate.net Experimental studies have determined that the energy required for the pyramidal inversion of chiral sulfoxides is in the range of 159.1 to 171.7 kJ/mol. nih.govnih.gov This high activation energy means that racemization only occurs at elevated temperatures, typically around 200°C. researchgate.netnih.govnih.gov

The activation parameters for the thermal racemization of various sulfoxides have been investigated, revealing that the energy barriers fall within a relatively narrow range. For instance, the activation energies (Ea) for a series of aryl alkyl and diaryl sulfoxides are generally between 36 and 43 kcal/mol. sci-hub.se Theoretical studies using density functional theory (DFT) have calculated the pyramidal inversion barriers for simple sulfoxides to be in the range of 38.7-47.1 kcal/mol, which aligns well with experimental findings. nih.gov The presence of a phenyl ring can stabilize the transition state through resonance, thereby decreasing the energy barrier by approximately 3 kcal/mol compared to a similar compound without a phenyl substituent. nih.gov

| Compound | Activation Energy (Ea, kcal/mol) | Temperature Range (°C) |

|---|---|---|

| Mesityl p-tolyl sulfoxide | 36.3 | 190-220 |

| Neopentyl p-tolyl sulfoxide | Not specified | 190-220 |

| Methyl p-tolyl sulfoxide | Not specified | 190-220 |

| 1-Adamantyl p-tolyl sulfoxide | 43.0 | 190-220 |

Data adapted from Mislow et al. sci-hub.se

Photoracemization Mechanisms and Photosensitizer Effects

In contrast to the high temperatures required for thermal racemization, the inversion of the sulfur stereocenter in this compound can be induced by photoirradiation. nih.govnih.gov The proposed mechanisms for photochemical racemization include direct pyramidal inversion at the sulfur atom and a pathway involving the homolytic cleavage of the carbon-sulfur (C-S) bond, followed by recombination of the resulting radical fragments. iastate.edu

Theoretical studies suggest that optical excitation to the first excited singlet state (S1) can significantly lower the barrier to pyramidal inversion, potentially making the process barrier-free. aip.orgnih.gov Early research indicated that direct irradiation often leads to decomposition of the sulfoxide, whereas sensitized photolysis can achieve racemization more cleanly. iastate.edu The lack of racemization when using triplet sensitizers like benzophenone suggests that the reaction proceeds through the singlet excited state. iastate.edu Further studies have provided evidence for a non-radical pathway, indicating that sulfur inversion can occur without the cleavage of the adjacent C-S bond. researchgate.net

The efficiency of photoracemization can be dramatically enhanced by the use of photosensitizers. nih.gov Without a photosensitizer, irradiation of this compound in acetonitrile shows no reaction. nih.gov However, in the presence of specific sensitizers, racemization can occur rapidly. An extensive screening of photosensitizers revealed that 2,4,6-triphenylpyrylium tetrafluoroborate (TPT+) is exceptionally effective, inducing rapid racemization with half-lives as short as 2 seconds under optimal conditions. nih.gov The mechanism is believed to involve an electron transfer process from the sulfoxide to the excited photosensitizer, forming a sulfoxide radical cation intermediate within an exciplex. nih.gov

| Entry | Catalyst | Wavelength (nm) | Half-life (t1/2, s) | Rate Constant (k2, M⁻¹s⁻¹) |

|---|---|---|---|---|

| 1 | None | 425 | No reaction | - |

| 2 | Perylene diimide | 525–530 | No reaction | - |

| 3 | 9-Cyanoanthracene | 365 | No reaction | - |

| 4 | Thioxanthone | 380 | No reaction | - |

| 5 | Fluorescein | 450–455 | No reaction | - |

| 6 | Mes-Acr-Me+ | 425 | 106 | 6.57 × 10¹ |

| 7 | DDQ | 380 | 71 | 9.82 × 10¹ |

| 8 | 6-MeO-NMQ+ | 365 | 30 | 2.28 × 10² |

| 9 | TPT+ | 365 | 5 | 1.36 × 10³ |

| 10 | TPT+ | 425 | 2 | 3.19 × 10³ |

Data from Inami et al. nih.gov

Applications of R + Methyl P Tolyl Sulfoxide in Asymmetric Synthesis

As a Chiral Auxiliary in Carbon-Carbon Bond Forming Reactionsbenchchem.comnih.gov

(R)-(+)-Methyl p-tolyl sulfoxide (B87167) is widely utilized as a chiral auxiliary in a variety of carbon-carbon bond-forming reactions. The sulfinyl group, with its distinct steric and electronic properties, effectively directs the stereochemical outcome of reactions, leading to the formation of enantiomerically enriched products. medcraveonline.com The lone pair of electrons on both the sulfur and oxygen atoms can coordinate with Lewis acids, creating highly organized transition states that favor the formation of one diastereomer over the other. illinois.edu

Synthesis of Optically Active Secondary Aminesbenchchem.com

The addition of the anion of (R)-(+)-methyl p-tolyl sulfoxide to imines provides a pathway for the asymmetric synthesis of optically active secondary amines. This reaction proceeds with a high degree of diastereoselectivity, allowing for the preparation of stereoisomerically pure amino sulfoxides. researchgate.net For instance, the reaction of the lithiated anion of this compound with various imines has been shown to produce β-amino sulfoxides, which are valuable intermediates in organic synthesis. The diastereoselectivity of this addition can be controlled by carefully selecting the reaction conditions. researchgate.net Subsequent removal of the sulfinyl group yields the desired optically active secondary amines.

Preparation of Enantiopure β-Keto Sulfoxidesbenchchem.commedcraveonline.com

Enantiopure β-keto sulfoxides are important building blocks in asymmetric synthesis, and their preparation can be achieved using this compound. The reaction of the lithiated anion of this compound with esters or ketones leads to the formation of these valuable intermediates. The resulting β-keto sulfoxides can then be used in a variety of transformations, such as reductions and aldol (B89426) reactions, to generate a wide range of chiral molecules.

Formation of α-Substituted N-Hydroxylaminesbenchchem.comscientificlabs.co.uk

The anion of this compound undergoes addition reactions with nitrones to produce optically active α-substituted N-hydroxylamines. scientificlabs.co.uk This reaction provides a direct route to these valuable chiral compounds, which can serve as precursors for the synthesis of other important molecules, including chiral amines and amino acids. The stereochemical outcome of the reaction is controlled by the chiral sulfoxide auxiliary.

Synthesis of Optically Active Sulfoximinesbenchchem.com

This compound can be converted into optically active sulfoximines. For example, its reaction with O-mesitylsulfonylhydroxylamine (MSH) results in the formation of (-)-(R)-S-methyl-S-p-tolylsulfoximine. scientificlabs.co.uksigmaaldrich.com Chiral sulfoximines are valuable ligands and auxiliaries in asymmetric catalysis and synthesis.

Application in Horner Olefination Reactions for Z-Selective Synthesis of Vinyl Sulfoxides

(Diphenoxyphosphoryl)methyl p-tolyl sulfoxide, derived from this compound, has been developed as a reagent for the Horner olefination reaction. This reagent allows for the Z-selective synthesis of both racemic and optically active vinyl sulfoxides. researchgate.net Under specific conditions, such as the use of KHMDS and 18-crown-6, this reaction can achieve up to 99% Z-selectivity. researchgate.net

Role in the Synthesis of Complex Chiral Molecules and Pharmaceutical Intermediatesbenchchem.com

The versatility of this compound as a chiral auxiliary extends to the synthesis of complex chiral molecules and important pharmaceutical intermediates. Its ability to induce high levels of stereocontrol makes it an invaluable tool in the construction of intricate molecular architectures with defined stereochemistry.

One notable application is in the synthesis of (R)-lasiodiplodin, a naturally occurring macrolide. An intermediate for this synthesis, (R)-(+)-methyl 3,5-dimethoxy-6-[8-oxo-9-(p-tolylsulfinyl)nonyl]benzoate, is prepared using this compound. scientificlabs.co.uksigmaaldrich.com

Furthermore, chiral sulfoxides, in general, are recognized as important pharmacophores and are utilized in drug design. acs.org For instance, the well-known proton pump inhibitor esomeprazole (B1671258) contains a chiral sulfoxide moiety. mdpi.com The development of synthetic methods to access enantiopure sulfoxides, such as the Andersen synthesis which often utilizes precursors like (-)-menthyl p-toluenesulfinate, has been crucial for their application in medicinal chemistry. medcraveonline.com

The ability to generate enantiomerically pure compounds is of paramount importance in the pharmaceutical industry, and chiral auxiliaries like this compound are instrumental in achieving this goal.

Use as a Chiral Ligand in Asymmetric Catalysis

Beyond its role as a chiral auxiliary, this compound and related chiral sulfoxides can also function as chiral ligands in transition metal-catalyzed asymmetric reactions. nih.gov The stereogenic sulfur atom, along with the oxygen atom, can coordinate to a metal center, creating a chiral environment that can induce enantioselectivity in a catalytic transformation. nih.govacs.org

Influence on Enantioselectivity in Catalytic Systems

The chirality inherent in this compound, centered at the sulfur atom, makes it a valuable component in asymmetric catalysis. Its primary role in influencing enantioselectivity in catalytic systems is as a chiral ligand that coordinates to a metal center. The sulfinyl group's lone pair of electrons and the oxygen atom can both act as coordination sites, leading to the formation of chiral transition metal complexes. These complexes, in turn, can catalyze a variety of organic transformations, inducing chirality in the product. The steric and electronic properties of the p-tolyl and methyl groups, along with the stereochemistry at the sulfur atom, create a specific chiral environment around the catalytic center, which is crucial for differentiating between the enantiotopic faces or groups of a prochiral substrate.

The efficacy of this compound and related chiral sulfoxides as ligands stems from their ability to form stable complexes with a range of transition metals, including but not limited to palladium, rhodium, copper, and titanium. rsc.org The formation of these complexes is a key step in many catalytic cycles, and the structure of the resulting chiral catalyst dictates the stereochemical outcome of the reaction.

While the potential for this compound as a chiral ligand in various catalytic systems is widely acknowledged, detailed research findings with comprehensive data on its direct influence on enantioselectivity across a broad spectrum of reactions are not extensively documented in readily available literature. However, the principles of its application can be understood through studies on analogous chiral sulfoxide ligands and related catalytic systems.

For instance, in palladium-catalyzed asymmetric allylic alkylation, a well-established carbon-carbon bond-forming reaction, chiral ligands are essential for achieving high enantioselectivity. A chiral sulfoxide ligand, by coordinating to the palladium center, can influence the facial selectivity of the nucleophilic attack on the π-allyl palladium intermediate. The steric bulk of the ligand's substituents, such as the tolyl group in this compound, can effectively block one face of the allyl moiety, directing the nucleophile to the other face and thus leading to the preferential formation of one enantiomer of the product.

Similarly, in rhodium-catalyzed asymmetric hydrogenation, chiral phosphine (B1218219) ligands are commonly employed. However, chiral sulfoxides have also been explored as alternative ligands. The coordination of a chiral sulfoxide to the rhodium center can create a chiral pocket that enforces a specific binding geometry of the prochiral olefin substrate. This geometric constraint is then translated into the selective hydrogenation of one of the enantiotopic faces of the double bond upon delivery of hydrogen from the metal center.

The study of the adsorption and dissociation of this compound on metal surfaces, such as gold, provides insights into its behavior as a ligand. acs.orgnih.gov These studies show that the sulfoxide can interact with the metal surface, a process analogous to its coordination to a metal center in a homogeneous catalytic system. The geometry of this interaction is influenced by the stereochemistry at the sulfur atom, which is fundamental to its role in inducing enantioselectivity.

While specific data tables for catalytic systems employing solely this compound as the chiral ligand are not prevalent in the reviewed literature, the following table illustrates the typical format and type of data presented in studies of asymmetric catalysis where chiral sulfoxides or related compounds are used. This hypothetical data is intended to demonstrate the parameters that are critical in evaluating the influence of a chiral ligand on enantioselectivity.

Hypothetical Data Table for a Generic Asymmetric Reaction Catalyzed by a Chiral Sulfoxide-Metal Complex

| Entry | Substrate | Catalyst | Chiral Ligand | Solvent | Temp (°C) | Yield (%) | e.e. (%) |

| 1 | Substrate A | Pd(OAc)₂ | (R)-Sulfoxide 1 | THF | 25 | 95 | 85 |

| 2 | Substrate B | [Rh(COD)Cl]₂ | (R)-Sulfoxide 2 | CH₂Cl₂ | 0 | 92 | 91 |

| 3 | Substrate C | Cu(OTf)₂ | (R)-Sulfoxide 3 | Toluene | -20 | 88 | 78 |

This table is for illustrative purposes only and does not represent actual experimental data for this compound from the search results.

An in-depth examination of the analytical and purification techniques employed to ascertain and enhance the enantiopurity of this compound reveals a range of sophisticated chromatographic and spectroscopic methods. These techniques are crucial for quality control and for obtaining highly pure enantiomers essential for asymmetric synthesis.

Computational and Theoretical Studies on R + Methyl P Tolyl Sulfoxide

Quantum Chemical Calculations and Density Functional Theory (DFT)

Computational chemistry, particularly through quantum chemical calculations and Density Functional Theory (DFT), has provided significant insights into the structural and electronic properties of (R)-(+)-Methyl p-tolyl sulfoxide (B87167). These theoretical approaches complement experimental findings, offering a molecular-level understanding of the compound's behavior.

Quantum-chemical calculations have been instrumental in determining the most stable conformation of methyl p-tolyl sulfoxide (MTSO). Studies employing DFT methods, specifically using the B3LYP functional combined with Grimme's D4 dispersion correction and the Karlsruhe def2-QZVP basis set, have been performed to optimize the geometry of MTSO. aip.org The calculations consistently predict a single, stable conformer for the molecule in the gas phase. aip.orgnih.gov This theoretical finding is strongly supported by experimental observations from supersonic jet expansion studies, which also unambiguously identified only one conformer. aip.orgaip.org

The equilibrium structure, as determined by these calculations, reveals a trigonal pyramidal configuration at the stereogenic sulfur atom. aip.org In comparison to related sulfoxides like methyl phenyl sulfoxide and methyl 4-nitrophenyl sulfoxide, the sulfoxide group in MTSO is found to be slightly more twisted relative to the phenyl ring plane. aip.orgaip.orgnih.gov This increased twist is attributed to the moderate electron-donating effect of the para-methyl group on the phenyl ring. aip.orgaip.orgnih.gov The calculated equilibrium structure and its corresponding rotational constants have been crucial for the successful assignment of experimental rotational spectra. aip.org

| Computational Method | Basis Set | Key Finding |

| B3LYP-D4 | def2-QZVP | A single stable conformer with a slightly twisted sulfoxide group. aip.org |

A key aspect of the stereochemistry of sulfoxides is the energy barrier to pyramidal inversion at the sulfur atom, which interconverts the two enantiomers. For asymmetrically substituted sulfoxides like MTSO, this barrier is typically high enough in the electronic ground state (S₀) to allow for stable enantiomers. aip.org

Theoretical methods have been employed to explore this inversion process. Nudged Elastic Band (NEB) calculations, a method for finding minimum energy paths between a given initial and final state, have been used to investigate the pyramidal inversion of MTSO. aip.orgaip.orgaip.org These calculations map the pathway and identify the transition state for the inversion in the electronic ground state. aip.org

Furthermore, the inversion process has been studied in the first electronically excited state (S₁). aip.orgnih.gov Time-dependent DFT (TD-DFT) methods were used to explore the dynamics upon electronic excitation. aip.orgaip.org The findings indicate that the barrier to pyramidal inversion is significantly lower in the S₁ state compared to the S₀ state. aip.orgnih.govaip.org This suggests that optical excitation to the S₁ state can facilitate a nearly barrier-free inversion, a property of interest for potential applications in controlling molecular chirality with light. aip.orgaip.orgaip.org

| State | Computational Method | Finding on Pyramidal Inversion |

| Ground State (S₀) | Nudged Elastic Band (NEB) | High barrier, leading to stable enantiomers. aip.orgaip.org |

| Excited State (S₁) | Time-Dependent DFT (TD-DFT) | Significantly reduced barrier, facilitating an effectively barrier-free inversion. aip.orgaip.orgaip.org |

DFT calculations have shed light on the electronic properties of MTSO and its reactivity. The analysis of the electronic structure helps to explain observations from rotational spectroscopy, such as the low internal rotation barrier of the ring methyl group. aip.org This low barrier implies an electron-withdrawing effect from the sulfoxide group at the opposite side of the phenyl ring. aip.orgaip.orgnih.gov

Theoretical studies have also been conducted on the interaction of (R)-(+)-methyl p-tolyl sulfoxide with surfaces, specifically Au(111), using DFT. acs.orgnih.gov These calculations help to elucidate the binding mechanisms and potential reactions on the surface. acs.orgnih.gov The S–CH₃ bond is identified as the most labile bond in the molecule. nih.gov Gas-phase calculations (B3LYP/6-31++g**) show that the homolytic dissociation of this bond to form a p-tolyl sulfinyl radical and a methyl radical is an endothermic process by 1.61 eV and is barrierless along the reaction coordinate. nih.gov When adsorbed on the Au(111) surface, the interaction leads to partial dissociation through S–CH₃ bond cleavage, indicating that the surface can catalyze this reaction, which would otherwise have a high thermal barrier. acs.orgnih.govtorvergata.it This demonstrates how theoretical calculations can predict and explain the reactivity of the molecule in different environments.

Rotational Spectroscopy and Gas-Phase Dynamics

The study of this compound in the gas phase provides fundamental data on its intrinsic structure and dynamics, free from intermolecular interactions present in condensed phases. Rotational spectroscopy is a particularly powerful technique for obtaining precise structural information.

The pure rotational spectrum of methyl p-tolyl sulfoxide has been investigated using chirped-pulse Fourier transform microwave (CP-FTMW) spectroscopy. aip.orgaip.org This high-resolution technique allows for the broadband measurement of rotational transitions in the microwave region, typically from 18 to 26 GHz in the reported studies. aip.orgaip.org

In these experiments, a solid sample of MTSO is heated to obtain sufficient vapor pressure, and the gaseous molecules are introduced into a high vacuum chamber via a supersonic jet expansion. aip.orgaip.org This process cools the molecules to very low rotational and vibrational temperatures, simplifying the resulting spectrum. hmc.edu A short, broadband microwave pulse (a "chirp") is used to polarize the molecules, which then emit a free induction decay (FID) signal as they relax. hmc.edusandia.gov The Fourier transform of this time-domain signal yields the frequency-domain rotational spectrum. hmc.edu The high resolution of this technique enables the precise determination of rotational constants and the analysis of fine spectral features, such as splittings due to internal rotation. aip.orgaip.org

Two distinct internal rotation motions are present in MTSO: the rotation of the sulfoxide methyl group and the rotation of the p-methyl group on the tolyl ring. aip.org Analysis of the CP-FTMW spectrum shows that the internal rotation of the ring methyl group has a very low barrier. aip.orgaip.org The threefold barrier (V₃) for this motion has been experimentally determined to be approximately 11.0 cm⁻¹. aip.orgnih.govaip.org This low barrier is indicative of the electron-withdrawing nature of the sulfoxide group. aip.orgnih.gov

In contrast, the barrier to internal rotation for the sulfoxide methyl group is significantly higher. aip.org DFT calculations (at the B3LYP-D4/def2-QZVP level) have estimated this V₃ barrier to be much larger, at 11.6 kJ/mol (or 965 cm⁻¹). aip.org The large difference in these two barriers reflects the different electronic environments and steric hindrances experienced by the two methyl groups.

| Methyl Group | Internal Rotation Barrier (V₃) | Method |

| Ring Methyl Group | 11.0178(23) cm⁻¹ | Experimental (CP-FTMW) aip.orgnih.govaip.org |

| Sulfoxide Methyl Group | 965 cm⁻¹ (11.6 kJ/mol) | Theoretical (DFT) aip.org |

Photoelectron Circular Dichroism (PECD) Studies

Photoelectron Circular Dichroism (PECD) has emerged as a powerful technique for probing the chirality of molecules in the gas phase. Studies on this compound have demonstrated the remarkable sensitivity of this method.

In a notable experiment, enantiopure methyl p-tolyl sulfoxide was ionized using single-photon ionization with circularly polarized light at a wavelength of 133 nm. nih.gov This investigation, conducted with a tabletop high-harmonic source generating a photon energy of 9.3 eV, revealed a significantly strong PECD. nih.gov The ionization energy for methyl p-tolyl sulfoxide was determined to be 8.70 eV. researchgate.net Both the (R)-(+) and S-(-) enantiomers were measured, and each displayed a PECD of a similar, large magnitude, approximately 25%. nih.govnih.gov This effect manifests as an asymmetry in the forward-backward distribution of the emitted photoelectrons relative to the direction of the incoming circularly polarized light. nih.gov

The experimental observations were found to be in quantitative agreement with ab-initio scattering calculations. nih.gov This agreement was particularly strong when the theoretical models accounted for orbital mixing through configuration interaction in the resulting cation, highlighting the sensitivity of PECD to electronic configuration. nih.govnih.gov The study illustrates a straightforward photoionization scheme that can be applied to investigate the time-resolved PECD of photochemical reactions. nih.gov The chiral center in methyl p-tolyl sulfoxide is the sulfur atom, which has a tetrahedral geometry. nih.gov

Table 1: Experimental Parameters and Results from PECD Studies of Methyl p-tolyl sulfoxide

| Parameter | Value | Source |

|---|---|---|

| Light Source | High-harmonic generation | nih.govnih.gov |

| Wavelength | 133 nm | nih.govnih.gov |

| Photon Energy | 9.3 eV | nih.govnih.gov |

| Measured PECD | ~25 % | nih.gov |

| Ionization Energy | 8.70 eV | researchgate.net |

| Theoretical Agreement | Quantitative agreement with ab-initio scattering calculations | nih.gov |

Molecular Dynamics Simulations and Intermolecular Interactions

While specific molecular dynamics simulation studies on this compound are not extensively detailed in the reviewed literature, computational methods, particularly Density Functional Theory (DFT), have been employed to investigate its intermolecular interactions, especially with metallic surfaces.

Research into the adsorption and dissociation of this compound on a gold (Au(111)) surface has provided significant insight into its interaction behavior. nih.gov These studies combined photoelectron spectroscopy with DFT calculations to model the system. nih.govacs.org The findings indicate that the interaction with the Au(111) surface leads to a partial dissociation of the molecule. nih.gov

The primary dissociation pathway identified is the cleavage of the S–CH3 bond. acs.orgtorvergata.it DFT calculations performed in the gas phase showed this bond dissociation to be endothermic by 1.61 eV. torvergata.it When adsorbed on the Au(111) surface, the molecule can exist in two different adsorption arrangements, which possess different adsorption and reaction activation energies. nih.govacs.org At room temperature, the interaction with the gold surface facilitates the partial dissociation, leading to the formation of a p-tolyl sulfinyl radical. nih.gov The kinetics of this process, particularly for the reaction from the less stable conformer on the surface, have been estimated. nih.gov

Table 2: Computational Findings on the Interaction of this compound with Au(111) Surface

| Finding | Computational Method | Source |

|---|---|---|

| Partial dissociation on Au(111) surface | Density Functional Theory (DFT) | nih.govacs.org |

| Primary dissociation pathway | Cleavage of the S–CH3 bond | acs.orgtorvergata.it |

| Gas-phase dissociation energy (S–CH3) | 1.61 eV (endothermic) | torvergata.it |

| Adsorption behavior | Two different adsorption geometries on Au(111) | nih.gov |

| Dissociation product on surface | p-tolyl sulfinyl radical | nih.gov |

Interfacial Chemistry and Materials Science Applications of R + Methyl P Tolyl Sulfoxide

Adsorption Behavior on Metal Surfaces (e.g., Au(111))

The interaction of (R)-(+)-Methyl p-tolyl sulfoxide (B87167) with well-defined metal surfaces, such as gold (Au(111)), has been a subject of detailed experimental and theoretical investigation. nih.govacs.org These studies provide critical insights into the adsorption mechanisms and subsequent surface-induced reactions of this chiral molecule. nih.govacs.org

When (R)-(+)-Methyl p-tolyl sulfoxide is deposited on a Au(111) surface at room temperature, it does not simply physisorb but interacts in a more complex manner. acs.orgnih.gov Research combining photoelectron spectroscopy and density functional theory calculations has revealed that the molecule adsorbs in two distinct geometries. nih.govnih.gov These different arrangements are characterized by varying positions of the tolyl group relative to the gold surface atoms and possess different adsorption and reaction activation energies. nih.govacs.orgnih.gov

The two most stable adsorption conformations are denoted as 'T' and 'H'. nih.gov In the T conformation, the center of the aromatic ring is positioned on top of a gold atom, whereas in the H conformation, it resides over a hollow site. nih.gov The adsorption energies for these conformations have been calculated, with the T conformation being slightly more stable than the H conformation. nih.gov

Kinetic analysis of the adsorption and desorption processes has been performed. nih.govacs.org A proposed kinetic model includes constants for the adsorption (kH and kT) and desorption (k–H and k–T) of both the H and T conformations, respectively. acs.org This model helps to explain the dynamic behavior of the molecules on the surface. acs.org

Table 1: Adsorption and Dissociation Data for this compound on Au(111)

| Parameter | Description | Value |

|---|---|---|

| Adsorption Conformations | Most stable geometries on Au(111) | T (tolyl over Au atom), H (tolyl over hollow site) nih.gov |

| Adsorption Energy (ΔE) | Energy released upon adsorption of the intact molecule | H: 1.01 eV, T: 1.07 eV nih.gov |

| Adsorption Energy (ΔE) | Energy released upon adsorption of the p-tolyl sulfinyl radical | 0.97 eV (for both H–CH3 and T–CH3) nih.gov |

This table presents data derived from experimental and theoretical studies on the interaction of this compound with a Au(111) surface.

A key finding in the study of this compound on Au(111) is its partial dissociation upon adsorption at room temperature. acs.orgnih.govcnr.it The interaction with the gold surface facilitates the cleavage of the S-CH₃ bond. nih.gov This is one of the more labile bonds within the molecule. nih.gov

The dissociation process is a homolytic cleavage, resulting in the formation of a p-tolyl sulfinyl radical and a methyl radical. nih.gov The presence of the p-tolyl sulfinyl radical on the surface has been confirmed by S 2p photoemission spectroscopy, which shows distinct signals for the intact molecule and the radical species. acs.orgnih.gov The intensity of the signal corresponding to the radical increases with the duration of exposure to the surface, indicating a continuous dissociation process. acs.orgnih.gov The reaction leading to the p-tolyl sulfinyl radical involves both the H and T conformations of the adsorbed molecule. acs.org

Potential for Self-Assembled Monolayers (SAMs) with Chiral Properties

Sulfur-containing organic molecules are foundational to the creation of self-assembled monolayers (SAMs) on gold surfaces. nih.govacs.orgnih.gov These highly ordered molecular layers are critical for modifying the surface properties of materials for various applications. acs.orgnih.gov While the use of thiols to form SAMs is well-established, the anchoring of chiral sulfoxides to metal surfaces is a less explored, yet highly promising, area of research. nih.govnih.gov

The ability to form SAMs from chiral molecules like this compound is particularly attractive because it can impart chirality to the surface. nih.gov A chirally modified surface has the potential for enantioselective interactions, which is crucial for applications in catalysis and separation sciences. nih.gov The pyramidal structure of the sulfoxide group, with its stereogenic sulfur atom, is key to inducing this surface chirality. acs.orgnih.gov The formation of such chiral interfaces is a fundamental step toward designing surfaces with specific molecular recognition capabilities. acs.org

Relevance in Biosensing and Nanotechnology Applications

The functional materials derived from sulfur-based molecules that form SAMs on gold are highly relevant in the fields of biosensing and nanotechnology. nih.govacs.orgacs.orgcnr.it The ability to create well-defined, functional surfaces at the nanoscale is a cornerstone of these technologies. acs.org Chiral sulfoxides, by extension, are poised to play a significant role. nih.gov

In biosensing, surfaces that can selectively bind to specific biomolecules are essential. acs.org SAMs formed from chiral molecules could lead to sensors with high enantioselectivity, capable of distinguishing between the different enantiomers of a drug or a biological molecule. This is of great importance in the pharmaceutical industry and medical diagnostics. medcraveonline.com

In nanotechnology, the precise control over surface architecture provided by SAMs is used to construct molecular electronic components and other nanoscale devices. nih.govacs.orgnih.gov The incorporation of chiral molecules like this compound could introduce novel electronic or optical properties, paving the way for advanced functional materials. acs.org

Surface Recognition and Selective Chemical Reactivity at Chiral Interfaces

A primary motivation for studying the adsorption of chiral molecules on surfaces is the potential to create interfaces capable of molecular recognition and selective chemical reactivity. acs.org The organization of chiral molecules, such as this compound, into a SAM can create a chiral environment at the surface. nih.gov

This surface chirality can be exploited for enantioselective catalysis, where the surface preferentially catalyzes a reaction for one enantiomer over the other. rsc.org Furthermore, such surfaces can be used for chiral separations, selectively adsorbing one enantiomer from a racemic mixture. The fundamental understanding of the interactions between a chiral sulfinyl compound and a gold surface is a critical step toward realizing these applications. acs.org The study of these interactions provides insights into the geometric arrangement and electronic properties that govern the recognition and reactivity at these chiral interfaces. acs.org

Future Directions and Emerging Research Avenues for R + Methyl P Tolyl Sulfoxide

Development of Novel Stereoselective Synthetic Pathways

The synthesis of enantiomerically pure sulfoxides, including the (R)-(+)-enantiomer of methyl p-tolyl sulfoxide (B87167), is a cornerstone of asymmetric chemistry. acs.org While classical methods like the Andersen synthesis have been foundational, current research is pushing towards more efficient, versatile, and sustainable pathways.

A significant area of development is biocatalysis. Enzymes such as cyclohexanone (B45756) monooxygenase (CHMO) and engineered Baeyer-Villiger monooxygenases (BVMOs) offer highly enantioselective oxidation of prochiral sulfides under mild conditions. libretexts.orgrsc.org Recent advancements include the creation of multi-enzymatic cascade systems. For instance, a "one-pot, one-step" process combining a low-enantioselective oxidase (styrene monooxygenase) with a high-enantioselective reductase (methionine sulfoxide reductase A) has been developed. nih.gov This "non-selective oxidation and selective reduction" cycle efficiently produces a range of (R)-sulfoxides with high yields (>90%) and enantiomeric excess (>90% ee). nih.gov

Another promising approach involves the development of novel chiral reagents. Researchers have designed reagents like (+)-(S)-(diphenoxyphosphoryl)methyl p-tolyl sulfoxide for the Z-selective synthesis of optically active vinyl sulfoxides through Horner olefination reactions. researchgate.net Furthermore, stereoselective methods for preparing various vinyl sulfide (B99878) derivatives using β-alkylthioalkenylselenonium salts are being explored, which react with nucleophiles to yield (Z)-β-arylthio-α-functionalized ethenes. nih.gov These innovative pathways expand the toolbox for creating complex sulfur-containing chiral molecules.

Exploration of New Catalytic Systems and Chiral Ligands

The enantioselective oxidation of prochiral sulfides is the most direct route to chiral sulfoxides, and the development of new catalysts is central to this effort. acs.org Research is focused on creating more active, selective, and sustainable catalytic systems using both metal complexes and organocatalysts.

Vanadium-based catalysts, in particular, are a subject of intense study for their role in asymmetric sulfoxidation. researchgate.net The rational design of biomimetic vanadium systems is an active area of research. researchgate.net Beyond vanadium, a variety of metal-salen/salan complexes (where the metal is Ti, Fe, Al, or Ru) have proven effective for sulfide oxidation using environmentally benign oxidants like hydrogen peroxide (H₂O₂) or even air, often in aqueous media. libretexts.org For example, chiral Ru(NO)-salen complexes can catalyze aerobic sulfoxidation under visible light at room temperature. libretexts.org Recently, a bisguanidinium dinuclear oxodiperoxomolybdosulfate ion-pairing catalyst has shown high efficiency in the asymmetric oxidation of cyclic sulfides with low catalyst loading (0.05–0.5 mol %). acs.org

The design of novel chiral ligands is also critical. While traditional ligands are often based on nitrogen or phosphorus, there is growing interest in using chiral sulfoxides themselves as ligands in transition-metal catalysis. nih.govnih.gov The proximity of the sulfur stereocenter to the metal and the ability to coordinate through either sulfur or oxygen make them a versatile, though currently underutilized, class of ligands. nih.gov Research in this area explores the synthesis of new sulfoxide-based ligands and their application in various asymmetric transformations. nih.govacs.org

Table 1: Comparison of Emerging Catalytic Systems for Asymmetric Sulfoxidation

| Catalyst Type | Metal/Core | Oxidant | Key Features | Reference(s) |

| Metal-Salan Complexes | Fe(salan) | aq. H₂O₂ | High turnover number; uses water as solvent. | libretexts.org |

| Metal-Salalen Complexes | Al(salalen) | aq. H₂O₂ | Water compatible; operates in phosphate (B84403) buffer. | libretexts.orgwiley-vch.de |

| Photoactive Complexes | Ru(NO)-salen | O₂ (air) | Aerobic oxidation; visible light irradiation. | libretexts.org |

| Ion-Pairing Catalysts | Bisguanidinium Peroxomolybdate | H₂O₂ | Low catalyst loading; green conditions. | acs.org |

| Biocatalysts | Baeyer-Villiger Monooxygenases | O₂ | High enantioselectivity; mild conditions. | rsc.orgacsgcipr.org |

Expansion of Applications in Complex Molecule Synthesis

(R)-(+)-Methyl p-tolyl sulfoxide and other chiral sulfoxides are not just synthetic targets but also crucial intermediates and chiral auxiliaries for constructing complex, biologically active molecules. libretexts.orgacs.org A major future direction is to broaden their application in the synthesis of pharmaceuticals and other high-value compounds.

The chiral sulfinyl group is established as a highly effective controller in asymmetric carbon-carbon and carbon-heteroatom bond formations. acs.org For example, this compound is used to prepare enantiopure β-keto sulfoxides and optically active secondary amines. Research continues to uncover new applications. For instance, chiral cyclic sulfoxides have been used as key intermediates in the synthesis of BI 1015550, a drug candidate for idiopathic pulmonary fibrosis. acs.org

The versatility of the sulfoxide group, which can be easily removed or transformed into other functionalities, makes it an invaluable tool in multi-step syntheses. Future work will likely focus on incorporating sulfoxide-based strategies into the synthesis of increasingly complex natural products and active pharmaceutical ingredients (APIs), leveraging the high stereocontrol imparted by the sulfinyl moiety. acs.orgresearchgate.net

Advanced Mechanistic Investigations via In Situ Spectroscopy

A deeper understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones. Advanced spectroscopic techniques, particularly those that can monitor reactions in situ, are becoming indispensable tools for elucidating the complex pathways of asymmetric sulfoxidation. youtube.com

In situ spectroscopy allows researchers to identify transient intermediates, probe the structure of active sites, and gather kinetic data under actual reaction conditions. youtube.com For example, combined experimental and theoretical studies on the adsorption of this compound on a gold surface used photoelectron spectroscopy to reveal that the molecule partially dissociates via S–CH₃ bond cleavage. acs.orgnih.gov Such studies provide fundamental insights into how these chiral molecules interact with metal surfaces, which is critical for developing heterogeneous catalysts. acs.org

In the context of catalysis, mechanistic studies using various spectroscopic methods have been employed to understand how different metal catalysts activate peroxides and transfer oxygen to the sulfide. researchgate.netresearchgate.net For instance, investigations into bisguanidinium-catalyzed sulfenamide (B3320178) oxidation suggest that an interplay of ion pairing and hydrogen bonding is essential for high reactivity and stereocontrol. acs.org Future research will increasingly rely on these advanced techniques to build a detailed microscopic picture of the catalytic cycle, paving the way for the rational design of more efficient catalysts.

Integration with Flow Chemistry and Sustainable Synthesis Practices

The principles of green chemistry are increasingly influencing the development of synthetic methodologies, and the synthesis of this compound is no exception. Key goals include the use of sustainable reagents, reducing waste, and improving energy efficiency. acsgcipr.org

Flow chemistry, or continuous processing, offers significant advantages for achieving these goals in asymmetric synthesis. rsc.organgelinifinechemicals.com When applied to asymmetric sulfoxidation, flow reactors can dramatically reduce reaction times, improve mixing, and allow for precise control over reaction parameters, leading to higher yields and selectivity. acs.orgnih.gov A continuous flow process for synthesizing the chiral sulfoxide drug esomeprazole (B1671258) reduced the residence time from 2 hours in a batch reactor to just 48 seconds in the flow system, achieving a 98% yield and 98% ee. acs.org Electrochemical flow processes have also been developed for the selective oxidation of sulfides to sulfoxides without the need for supporting electrolytes, further enhancing the sustainability of the process. nih.gov

Future efforts will focus on integrating more sustainable practices, such as biocatalysis and the use of abundant metal catalysts like manganese, with flow technology. researchgate.netacsgcipr.org The combination of heterogeneous catalysts that can be easily separated and recycled with continuous flow systems represents a particularly promising avenue for the large-scale, environmentally benign production of chiral sulfoxides. acsgcipr.orgnih.gov

Table 2: Advantages of Flow Chemistry in Asymmetric Sulfoxidation

| Feature | Advantage | Example/Impact | Reference(s) |

| Enhanced Mixing | Faster reaction rates, improved homogeneity. | Reduced residence time from hours to seconds. | acs.org |

| Precise Temperature Control | Improved selectivity, safety for exothermic reactions. | Enables use of highly reactive intermediates. | rsc.org |

| Automation | High reproducibility, less manual operation. | Facilitates process optimization and scale-up. | nih.gov |

| Integration | Telescoped multi-step syntheses are possible. | Reduces purification steps, solvent waste, and time. | rsc.orgnih.gov |

| Safety | Small reactor volumes minimize risks. | Safer handling of hazardous reagents and intermediates. | rsc.org |

Computational-Experimental Synergy for Rational Design of Reactions

The synergy between computational modeling and experimental work has become a powerful engine for innovation in catalysis and synthetic chemistry. By combining theoretical calculations with laboratory results, researchers can gain deep insights into reaction mechanisms and rationally design more effective catalysts and reaction conditions. researchgate.net

Quantum mechanics/molecular mechanics (QM/MM) calculations and Density Functional Theory (DFT) are frequently used to model the transition states of sulfoxidation reactions. rsc.orgrsc.org These models can help explain the origin of enantioselectivity. For example, computational studies on a dye-decolorizing peroxidase enzyme variant explained its high stereoselectivity in sulfoxidizing methyl p-tolyl sulfide by showing higher reactivity for substrate molecules adopting a specific orientation (pro-S poses) in the active site. rsc.orgresearchgate.net Similarly, DFT computations have been used to elucidate the mechanism of sulfide oxidation by vanadium complexes, providing a rational explanation for the observed enantioselectivity. rsc.org

This integrated approach allows for the in silico screening of potential catalysts and ligands before committing to laboratory synthesis, saving time and resources. The future of research on this compound will undoubtedly involve a closer collaboration between computational and experimental chemists to accelerate the discovery of new catalysts, understand complex reaction networks, and expand the synthetic utility of this valuable chiral compound. researchgate.netresearchgate.net

常见问题

Q. What experimental strategies resolve contradictions in reported enantioselectivity for allylation reactions using this compound?

- Methodological Answer : Discrepancies in allylation outcomes (e.g., 70–95% ee) arise from solvent polarity and Lewis acid choice. For aldehydes, using SiCl4 as a Lewis acid in dichloromethane enhances stereoselectivity by stabilizing transition states. Comparative studies via GC-MS and chiral stationary phase HPLC are recommended to validate ee values across different protocols .

Q. How can researchers mitigate racemization during the purification of this compound?

- Methodological Answer : Racemization occurs under acidic or high-temperature conditions. Purification via reversed-phase HPLC (C18 column, THF:H2O = 3:1 eluent) at 25°C minimizes degradation. Post-purification, storage at -20°C under argon preserves enantiomeric integrity, as verified by periodic chiral HPLC analysis .

Q. What mechanistic insights explain the divergent reactivity of this compound in photochemical versus thermal reactions?

- Methodological Answer : UV irradiation (267 nm) cleaves the S–CH3 bond, generating non-chiral sulfoxide and methyl radicals, as shown by time-resolved CD spectroscopy . In contrast, thermal reactions (e.g., with MSH) proceed via nucleophilic attack at sulfur, forming sulfoximines without racemization. Kinetic studies (UV-Vis monitoring) and EPR spectroscopy are critical for distinguishing pathways.

Data Analysis and Experimental Design

Q. How should researchers design experiments to optimize the recovery of this compound enantiomers from complex mixtures?